REACTION_CXSMILES
|
Cl.Cl[C:3]1[CH:4]=[CH:5][C:6]([C:10]2[N:11]=[N:12][C:13]([O:16][CH:17]3[CH2:22][C:21]([CH3:24])([CH3:23])[NH:20][C:19]([CH3:26])([CH3:25])[CH2:18]3)=[CH:14][CH:15]=2)=[C:7]([OH:9])[CH:8]=1.C([N:34]1[CH:38]=[C:37](B2OC(C)(C)C(C)(C)O2)[CH:36]=[N:35]1)(OC(C)(C)C)=O.C([O-])([O-])=O.[Cs+].[Cs+].CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O.O1CCOCC1>[NH:34]1[CH:38]=[C:37]([C:3]2[CH:4]=[CH:5][C:6]([C:10]3[N:11]=[N:12][C:13]([O:16][CH:17]4[CH2:18][C:19]([CH3:25])([CH3:26])[NH:20][C:21]([CH3:23])([CH3:24])[CH2:22]4)=[CH:14][CH:15]=3)=[C:7]([OH:9])[CH:8]=2)[CH:36]=[N:35]1 |f:0.1,3.4.5,7.8.9.10.11|
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Name
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|
Quantity
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9.2 g
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Type
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reactant
|
Smiles
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Cl.ClC=1C=CC(=C(C1)O)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C
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Name
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|
Quantity
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10.2 g
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Type
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reactant
|
Smiles
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C(=O)(OC(C)(C)C)N1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
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Name
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Cs2CO3
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Quantity
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15 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
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Name
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|
Quantity
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25 mL
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Type
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solvent
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Smiles
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O
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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The resulting precipitate was stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was purged with nitrogen 3 times
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Type
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CUSTOM
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Details
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The mixture was purged with nitrogen 3 times
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Type
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ADDITION
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Details
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37% HCl (10 mL) was added slowly over 20 min
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Duration
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20 min
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Type
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ADDITION
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Details
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Ethanol (100 mL) and H2O (200 mL) were added
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated to 75-80° C. for 16 hours
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Duration
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16 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 50-60° C.
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Type
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FILTRATION
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Details
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the insoluble black solids were filtered
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Type
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TEMPERATURE
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Details
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The filtrate was cooled to 30° C.
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Type
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ADDITION
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Details
|
2N NaOH (50 mL) was added
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Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
|
Details
|
dried under vacuum at 50° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC(=C1)C=1C=CC(=C(C1)O)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |